2-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride
Overview
Description
2-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique structure, which includes a piperidine ring attached to a phenoxyethyl group with a chloro and methoxy substitution on the phenyl ring. This compound is often used in the synthesis of various pharmaceuticals and as an intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-chloro-4-methoxyphenol with 2-chloroethylpiperidine in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the hydrochloride salt .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the chloro group or to modify the piperidine ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated or modified piperidine compounds.
Scientific Research Applications
2-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.
Organic Chemistry: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Employed in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Chloro-4-methoxyphenoxy)ethyl]morpholine hydrochloride
- 2-[2-(2-Chloro-4-methoxyphenoxy)ethyl]pyrrolidine hydrochloride
- 2-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperazine hydrochloride
Uniqueness
2-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride is unique due to its specific substitution pattern and the presence of the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications .
Properties
IUPAC Name |
2-[2-(2-chloro-4-methoxyphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2.ClH/c1-17-12-5-6-14(13(15)10-12)18-9-7-11-4-2-3-8-16-11;/h5-6,10-11,16H,2-4,7-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQHPGHLDPQWGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCC2CCCCN2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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